EGFR Tyrosine Kinase Inhibitory Activity: Indole-6-Carboxylate Derivatives Versus Indole-5-Carboxylate Scaffolds
Hydrazine-1-carbothioamide derivatives synthesized from indole-6-carboxylic acid scaffolds demonstrate potent EGFR inhibitory activity in enzymatic assays, with the most active derivative (compound 4a) achieving an IC₅₀ value of 0.21 μM against wild-type EGFR [1]. In contrast, literature surveys indicate that indole-5-carboxylate derivatives are predominantly reported as HDAC inhibitors rather than direct EGFR kinase inhibitors, with representative compounds exhibiting IC₅₀ values in the micromolar to sub-millimolar range for HDAC inhibition rather than kinase engagement . This functional divergence stems from the differential orientation of the carboxylate moiety within target binding pockets.
| Evidence Dimension | EGFR tyrosine kinase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Compound 4a (indole-6-carboxylate-derived hydrazine-1-carbothioamide): IC₅₀ = 0.21 μM |
| Comparator Or Baseline | Indole-5-carboxylate derivatives: Primarily HDAC inhibitors; no comparable direct EGFR kinase inhibition data reported |
| Quantified Difference | Indole-6-carboxylate scaffold enables sub-micromolar EGFR kinase inhibition (0.21 μM), whereas indole-5-carboxylate scaffolds are functionally redirected toward HDAC inhibition |
| Conditions | Enzymatic assay: wild-type EGFR inhibition measured via HTRF KinEASE TK assay following 30-minute compound preincubation and 30-minute ATP incubation |
Why This Matters
Researchers pursuing EGFR-targeted kinase inhibitor programs should prioritize indole-6-carboxylate scaffolds over 5-carboxylate regioisomers to achieve the desired kinase engagement profile.
- [1] Allawi, M. M., Razzak Mahmood, A. A., Tahtamouni, L. H., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 16(13), 1333–1345. View Source
